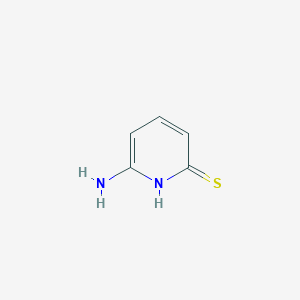

6-Aminopyridine-2(1H)-thione

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-amino-1H-pyridine-2-thione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2S/c6-4-2-1-3-5(8)7-4/h1-3H,(H3,6,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRMILVGRVWZEOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=S)NC(=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70628073 | |

| Record name | 6-Aminopyridine-2(1H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70628073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

741198-44-7 | |

| Record name | 6-Aminopyridine-2(1H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70628073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Derivatization Pathways of 6 Aminopyridine 2 1h Thione

Nucleophilic and Electrophilic Reactivity at Pyridine (B92270) Ring Positions

The pyridine ring of 6-aminopyridine-2(1H)-thione possesses distinct electronic characteristics that govern its reactivity towards both nucleophiles and electrophiles. The nitrogen atom within the ring acts as an electron-withdrawing group, creating electron-deficient centers at the C2, C4, and C6 positions. matanginicollege.ac.inuoanbar.edu.iq This makes the ring susceptible to nucleophilic attack, particularly at these positions. Conversely, the electron-donating amino group at the C6 position can influence the ring's reactivity towards electrophiles.

Electrophilic substitution on the pyridine ring is generally less favorable due to the ring's inherent electron deficiency. matanginicollege.ac.in However, the presence of the activating amino group can facilitate such reactions under specific conditions. The interplay between the electron-withdrawing nature of the ring nitrogen and the electron-donating character of the amino group creates a nuanced reactivity profile that can be exploited for targeted chemical modifications.

Annulation Reactions Leading to Fused Polyheterocyclic Systems

One of the most significant applications of this compound in synthetic chemistry is its use as a precursor for the construction of fused heterocyclic systems. Through various annulation reactions, the pyridine and thione moieties can be elaborated to form bicyclic and polycyclic structures with diverse biological and material properties.

The reaction of this compound with α-halo carbonyl compounds, such as α-halo ketones, α-halo esters, and chloroacetonitrile, is a well-established method for the synthesis of thieno[2,3-b]pyridine (B153569) derivatives. researchgate.netscispace.com This transformation typically proceeds via an initial S-alkylation of the thione sulfur atom, followed by an intramolecular cyclization. scispace.com The cyclization step, often a Thorpe-Ziegler type reaction, involves the condensation of the active methylene (B1212753) group of the S-alkylated intermediate with a nitrile or other electrophilic center on the pyridine ring. scispace.comacs.org

The reaction conditions, including the choice of base and solvent, can significantly influence the outcome. For instance, using a strong base like potassium hydroxide (B78521) or sodium alkoxide in a high-boiling point solvent such as pyridine or DMF often leads directly to the fused thieno[2,3-b]pyridine system. scispace.com This versatile approach allows for the introduction of various substituents onto the thiophene (B33073) ring, depending on the nature of the α-halo carbonyl compound used.

Table 1: Synthesis of Thieno[2,3-b]pyridine Derivatives

| Starting Material | Reagent | Product | Reference |

|---|---|---|---|

| This compound | α-Halo Ketones | Substituted Thieno[2,3-b]pyridines | researchgate.netscispace.com |

| This compound | α-Halo Esters | Thieno[2,3-b]pyridine Esters | scispace.com |

This compound serves as a valuable synthon for the construction of pyrazolo[3,4-b]pyridine derivatives. A common strategy involves the reaction of the S-methylated derivative of this compound with hydrazine (B178648) hydrate (B1144303). researchgate.net The initial step is the S-alkylation, typically with methyl iodide, to form the 2-(methylthio)pyridine (B99088) intermediate. researchgate.net Subsequent treatment with hydrazine hydrate leads to cyclization and the formation of the pyrazolo[3,4-b]pyridine core. researchgate.netnih.gov

Another route involves the reaction of 6-aminopyridine-2(1H)-thiones with dimethylformamide-dimethylacetal (DMF-DMA), which first yields a 6-{[(N,N-dimethylamino)methylene]amino}pyridine derivative. researchgate.netresearchgate.net This intermediate can then react with hydrazine hydrate to afford 3,6-diamino-1H-pyrazolo[3,4-b]pyridine derivatives. researchgate.netresearchgate.net

Table 2: Synthesis of Pyrazolo[3,4-b]pyridine Derivatives

| Starting Material | Reagents | Product | Reference |

|---|---|---|---|

| 2-Methylthio derivative of this compound | Hydrazine Hydrate | Pyrazolo[3,4-b]pyridine | researchgate.net |

The versatile reactivity of this compound extends to the synthesis of other fused heterocyclic systems, notably pyrido[2,3-d]pyrimidines. These structures can be accessed through various synthetic strategies. For instance, the reaction of this compound with phenyl isothiocyanate can lead to the formation of a pyrido[2,3-d]pyrimidine (B1209978) derivative. researchgate.netresearchgate.net

Furthermore, multicomponent reactions involving aminopyrimidines (structurally related to the core of this compound), aldehydes, and active methylene compounds provide an efficient route to pyrido[2,3-d]pyrimidines. researchgate.netresearchgate.net The reaction of 6-amino-2-thiouracil, a related pyrimidine (B1678525) thione, with various reagents has been shown to yield pyrido[2,3-d]pyrimidine structures. rjptonline.org These reactions often proceed through a series of condensation and cyclization steps, highlighting the utility of the aminopyrimidine scaffold in constructing complex heterocyclic frameworks.

Chemical Modifications at the Thione Sulfur Atom

The thione sulfur atom in this compound is a key site for chemical modification. As a soft nucleophile, it readily undergoes S-alkylation with various electrophiles, such as alkyl halides and α-halo carbonyl compounds. researchgate.netscispace.commdpi.com This S-alkylation is often the initial step in the synthesis of fused heterocycles like thieno[2,3-b]pyridines. researchgate.netscispace.com

Besides alkylation, the sulfur atom can also be a site for oxidation. Treatment with oxidizing agents can convert the thione group into a sulfoxide (B87167) or a sulfone, thereby modifying the electronic properties and potential biological activity of the molecule. acs.org Desulfurization reactions can also be performed to replace the sulfur atom with other functionalities, further expanding the synthetic utility of this compound.

Functionalization Reactions of the 6-Amino Moiety

The 6-amino group of this compound provides another handle for derivatization. This exocyclic amino group can participate in a variety of reactions typical of primary amines. For example, it can react with aldehydes and ketones to form Schiff bases. srce.hrresearchgate.net This condensation reaction is often catalyzed by a small amount of acid. srce.hr

Furthermore, the amino group can be acylated or can react with isothiocyanates to form thiourea (B124793) derivatives. researchgate.net These reactions allow for the introduction of a wide range of functional groups, which can be used to modulate the physicochemical properties and biological activities of the resulting compounds. The reactivity of the exocyclic amino group can sometimes compete with reactions at the ring nitrogen, and the reaction conditions can be tuned to favor one over the other. researchgate.net For instance, in the absence of a non-nucleophilic base, alkylation may occur at the ring nitrogen, while the use of such a base can promote reaction at the exocyclic amino group. researchgate.net

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Thieno[2,3-b]pyridine |

| α-Halo Ketones |

| α-Halo Esters |

| Chloroacetonitrile |

| Pyridine |

| Dimethylformamide (DMF) |

| Potassium Hydroxide |

| Sodium Alkoxide |

| Pyrazolo[3,4-b]pyridine |

| Methyl Iodide |

| Hydrazine Hydrate |

| 2-(Methylthio)pyridine |

| Dimethylformamide-dimethylacetal (DMF-DMA) |

| 3,6-Diamino-1H-pyrazolo[3,4-b]pyridine |

| Pyrido[2,3-d]pyrimidine |

| Phenyl Isothiocyanate |

| 6-Amino-2-thiouracil |

| Aldehydes |

| Active Methylene Compounds |

| Sulfoxide |

| Sulfone |

| Schiff Bases |

| Ketones |

| Thiourea |

Exploitation of Active Methylene and Methine Centers in Derivatization

The derivatization of this compound and its related structures frequently involves the strategic use of reagents possessing active methylene or methine groups. These functionalities serve as versatile building blocks for the construction of more complex heterocyclic systems, particularly fused rings. The reactivity of the thione moiety, especially after S-alkylation, provides a key anchor point for intramolecular cyclization reactions involving these active centers.

A prominent pathway for derivatization involves the reaction of substituted 3-cyanopyridine-2(1H)-thiones with compounds that feature a halogen atom adjacent to an active methylene group. abertay.ac.uk This process typically proceeds via an initial S-alkylation of the pyridinethione. The resulting intermediate, which now contains both the pyridine scaffold and an appended active methylene group, is then subjected to base-catalyzed intramolecular cyclization. abertay.ac.uk This cyclization, often referred to as the Ziegler method, leads to the formation of 3-aminothieno[2,3-b]pyridine derivatives. abertay.ac.uk The active methylene group, activated by adjacent electron-withdrawing groups such as cyano, ester, or ketone functionalities, provides the necessary nucleophilicity for the ring-closing reaction. abertay.ac.ukabertay.ac.uk

For instance, 3-cyano-4-methylpyridine-2(1H)-thione reacts with 1-chloroacetone in the presence of a base to form the corresponding 3-aminothieno[2,3-b]pyridine derivative. abertay.ac.uk Similarly, the reaction of 3-cyano-6-phenylpyridine-2(1H)-thione with phenacyl bromide yields a 3-amino-6-phenylthieno[2,3-b]pyridine. abertay.ac.uk These reactions highlight a robust method for synthesizing the thieno[2,3-b]pyridine core, a significant scaffold in medicinal chemistry.

Table 1: Derivatization via Active Methylene Compounds

| Starting Pyridinethione Derivative | Active Methylene Reagent | Resulting Product Class | Reference |

|---|---|---|---|

| 3-Cyano-6-phenylpyridine-2(1H)-thione | Phenacyl bromide | 3-Aminothieno[2,3-b]pyridine | abertay.ac.uk |

| 3-Cyano-4-methylpyridine-2(1H)-thione | 1-Chloroacetone | 3-Aminothieno[2,3-b]pyridine | abertay.ac.uk |

| 3-Cyanopyridine-2(1H)-thione derivatives | Halogenated active methylene compounds | Thieno[2,3-b]pyridines | abertay.ac.uk |

Another important strategy involves the creation and exploitation of a reactive methine center. 6-Aminopyridine-2(1H)-thiones can react with dimethylformamide-dimethylacetal (DMF-DMA) to generate 6-{[(N,N-dimethylamino)methylene]amino}pyridine derivatives. researchgate.net In these products, the newly introduced (N,N-dimethylamino)methylene group acts as a reactive methine-like synthon. This intermediate is not typically isolated but is used in situ for further transformations. For example, treatment of this intermediate with hydrazine hydrate can lead to the formation of fused pyrazolo[3,4-b]pyridine systems. researchgate.net Furthermore, the resulting diaminopyrazolo[3,4-b]pyridine can undergo a subsequent reaction with another equivalent of DMF-DMA, creating a bis{[(N,N-dimethylamino)methylene]amino} derivative, which can be further cyclized with active methylene compounds like malononitrile (B47326) to yield even more complex fused heterocycles such as pyridopyrazolopyrimidines. researchgate.net

Table 2: Derivatization via Methine Center Intermediates

| Starting Material | Reagent(s) | Intermediate/Product | Reference |

|---|

These pathways demonstrate the synthetic utility of active methylene and methine centers in elaborating the this compound core, providing access to a diverse range of fused heterocyclic compounds. abertay.ac.ukabertay.ac.ukresearchgate.net

Tautomeric Equilibria and Mechanistic Investigations of Pyridine 2 1h Thiones

Thione-Thiol Tautomerism: Experimental and Theoretical Characterization

Pyridine-2(1H)-thione and its derivatives can exist in two primary tautomeric forms: the thione form, characterized by a carbon-sulfur double bond (C=S), and the thiol form, which contains a sulfhydryl group (-SH). Extensive research, employing both experimental techniques and computational methods, has been dedicated to elucidating the relative stabilities and structural properties of these tautomers.

Experimental evidence from techniques such as Fourier transform infrared (FTIR) spectroscopy has been instrumental in identifying the dominant tautomer in different environments. For instance, in various solvents like toluene, cyclohexane, and methylene (B1212753) chloride, spectroscopic analysis has shown no evidence of the S-H stretch characteristic of the thiol form of 2-pyridinethione, indicating the prevalence of the thione tautomer in solution. acs.org X-ray crystallography studies have also confirmed that in the solid state, pyridine-2(1H)-thiones typically exist in the thione form. ubc.ca

Theoretical calculations, primarily using Density Functional Theory (DFT) and ab initio methods, have provided deeper insights into the energetic landscape of the thione-thiol equilibrium. ubc.caresearchgate.netrsc.org While early Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2, MP4) calculations overestimated the stability of the thiol tautomer in the gas phase, the B3LYP functional has been shown to provide results in excellent agreement with experimental observations. researchgate.netrsc.org High-level calculations, such as CCSD(T)/cc-pVTZ, have revealed that in the gas phase, the thiol tautomer of 2-pyridinethione is actually more stable than the thione form by approximately 2.61 kcal/mol. acs.org However, this preference is reversed in solution. acs.org The thione form is stabilized by thioamide resonance, and although it is not considered aromatic, the thiol form exhibits aromatic character. acs.org

| Method | Phase | More Stable Tautomer | Energy Difference (kcal/mol) | Reference |

|---|---|---|---|---|

| CCSD(T)/cc-pVTZ//B3LYP/6-311+G(3df,2p)+ZPE | Gas | Thiol (2SH) | 2.61 | acs.org |

| IPCM-MP2/6-311+G(3df,2p) | Cyclohexane | Thione (2S) | 1.96 | acs.org |

| Calorimetry | Toluene or C6D6 | Thione (2S) | 2.6 | acs.org |

Amino-Imino Tautomerism in 6-Aminopyridine-2(1H)-thione Systems

In addition to the thione-thiol equilibrium, the presence of an amino group at the 6-position of the pyridine (B92270) ring introduces another layer of tautomeric complexity: amino-imino tautomerism. This involves the migration of a proton between the exocyclic amino group and the ring nitrogen atom, leading to an equilibrium between the amino form (6-amino-1H-pyridine-2-thione) and the imino form (6-imino-1,6-dihydropyridine-2-thione).

The study of amino-imino tautomerism is crucial as it can significantly influence the chemical reactivity and biological activity of the molecule. researchgate.net This type of tautomerism is a fundamental model for understanding similar processes in biologically important molecules like DNA bases. researchgate.net Theoretical studies on related systems, such as 2-aminopyridine (B139424), have shown that the amino tautomer is generally more stable. researchgate.net Photoexcitation has been demonstrated to induce a reversible tautomerism between the amino and imino forms in a low-temperature argon matrix. researchgate.net

For this compound specifically, the interplay between thione-thiol and amino-imino tautomerism results in four possible tautomeric structures. The relative populations of these tautomers are dictated by a delicate balance of electronic and steric effects, as well as environmental factors. Mass spectrometry has been employed to study the gas-phase tautomerism of related amino-substituted heterocyclic compounds, providing evidence for the coexistence of both amino and imino forms. psu.edu

Influence of Medium and Temperature on Tautomeric Preferences

The position of the tautomeric equilibrium in pyridine-2(1H)-thiones is highly sensitive to the surrounding environment, including the solvent and temperature. wikipedia.org

Solvent Effects: The polarity of the solvent plays a pivotal role in determining the dominant tautomer. jrimt.jp In polar solvents, the thione form of 2-mercaptopyridine (B119420) derivatives is favored. jrimt.jpresearchgate.net This is attributed to the larger dipole moment of the thione tautomer compared to the thiol tautomer, leading to stronger solute-solvent interactions in polar media. acs.org Conversely, in non-polar solvents, the thiol form is expected to be more stabilized. researchgate.net For instance, while the thione form of 2-mercaptopyridine is major in solvents like water, methanol, and chloroform, the thiol form becomes more significant in cyclohexane. jrimt.jp Theoretical models, such as the SCIPCM self-consistent reaction field (SCRF) methodology, have been successful in accurately predicting the effect of non-specific solvation on the tautomeric equilibrium. rsc.org

| Parameter | Value | Reference |

|---|---|---|

| Keq298 (M-1) | 165 ± 40 | acs.org |

| ΔH (kcal/mol) | -7.0 ± 0.7 | acs.org |

| ΔS (cal/(mol·deg)) | -13.4 ± 3.0 | acs.org |

Mechanistic Studies of Prototropic Interconversion Pathways

The interconversion between tautomers, known as prototropic tautomerism, involves the transfer of a proton. clockss.org Mechanistic studies have explored the pathways for this proton transfer in pyridine-2(1H)-thione systems.

For the isolated molecule in the gas phase, the direct intramolecular proton transfer from the nitrogen to the sulfur atom in 2-pyridinethione faces a significant energy barrier, calculated to be between 25 and 30 kcal/mol. acs.org This high barrier suggests that the intramolecular pathway is unlikely under normal conditions.

A more favorable mechanism for tautomerization involves the formation of hydrogen-bonded dimers. acs.org In the dimeric form, a concerted double proton transfer can occur through a transition state with significantly lower energy than the intramolecular pathway. acs.org The B3LYP/6-311+G(3df,2p) optimized C2 symmetry dimer of the thiol tautomer is only 2.95 kcal/mol lower in energy than the transition state for the double proton transfer, highlighting the feasibility of this pathway. acs.org

Water molecules can also act as catalysts for the proton transfer. Computational studies on 2-pyridinethione have shown that water-assisted tautomerization, involving one or two water molecules, significantly lowers the activation barrier for proton transfer compared to the unassisted reaction. researchgate.net This indicates the important role of protic solvents in facilitating the interconversion between the thione and thiol forms.

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy (IR, Raman) for Conformational and Tautomeric Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for analyzing the conformational and tautomeric forms of 6-Aminopyridine-2(1H)-thione. The thione form is characterized by the C=S stretching vibration, while the thiol form exhibits a distinct S-H stretching band. psu.edu

In the gas phase, the thiol form of similar pyridinethiones has been predicted to be predominant. psu.edu However, the tautomeric equilibrium can be influenced by the surrounding environment, such as solvent polarity and hydrogen bonding interactions. researchgate.net For instance, in 2-pyridinethione, solvent hydrogen bonding can stabilize the thione isomer. researchgate.net

Studies on related 2-aminopyridine (B139424) derivatives show characteristic vibrational modes. tsijournals.comresearchgate.net The NH2 group typically displays asymmetric and symmetric stretching vibrations in the region of 3250-3480 cm⁻¹. tsijournals.com The NH2 scissoring mode is expected around 1650 cm⁻¹. tsijournals.com In 2-aminopyridine, these have been observed at 3442 cm⁻¹ and 3300 cm⁻¹ for the stretching modes and between 1617-1628 cm⁻¹ for the scissoring mode. tsijournals.com The C-N stretching vibrations within the pyridine (B92270) ring are also sensitive to the electronic structure and substitution. researchgate.net

Theoretical calculations, often employing Density Functional Theory (DFT), are frequently used in conjunction with experimental spectra to assign vibrational frequencies to specific molecular motions and to predict the relative stabilities of different tautomers and conformers. researchgate.netnih.govacs.org For example, in a study of dofetilide, DFT calculations at the B3LYP/6-31G(d) level were used to assign the experimental FT-IR and FT-Raman spectra. researchgate.net

Table 1: Key Vibrational Frequencies for Related Aminopyridine and Thione Compounds

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Compound Context |

|---|---|---|

| Asymmetric NH₂ Stretch | 3442 | 2-Aminopyridine tsijournals.com |

| Symmetric NH₂ Stretch | 3300 | 2-Aminopyridine tsijournals.com |

| NH₂ Scissoring | 1617 - 1628 | 2-Aminopyridine tsijournals.com |

| C=S Stretch | --- | Thione Tautomer psu.edu |

| S-H Stretch | --- | Thiol Tautomer psu.edu |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural Dynamics and Tautomer Quantification

NMR spectroscopy is an indispensable technique for investigating the structure of this compound in solution, providing detailed information about its tautomeric forms and dynamic processes. researchgate.net

¹H and ¹³C NMR spectra provide fundamental information about the molecular structure. In the context of tautomerism, the chemical shifts of protons and carbons attached to or near the tautomeric groups (NH, C=S, SH, C-S) are particularly informative. science.gov For instance, the ¹H NMR spectrum of a Schiff base derivative of this compound in DMSO-d6 showed a signal at 13.68 ppm attributed to the NH proton. srce.hr The aromatic protons of the pyridine ring typically appear in the range of 6.8 to 7.6 ppm. srce.hr

The ¹³C NMR spectrum is especially useful for identifying the thione and thiol forms. The chemical shift of the carbon atom in the C=S group of the thione form is expected to be significantly different from that of the C-S carbon in the thiol form. clockss.org In a related pyrimidine-2(1H)-thione derivative, the C=S carbon signal was observed at 180.3 ppm. clockss.org For N-2-(6-aminopyridine)-N'-arylthioureas, the thiocarbonyl carbon signal appears between 178.18 and 180.88 ppm. researchgate.net

The solvent can significantly influence the tautomeric equilibrium, and dynamic NMR studies can provide kinetic and thermodynamic data on the proton exchange process. researchgate.net In some cases, the proton exchange between tautomers can be fast on the NMR timescale, resulting in averaged signals. researchgate.net

Advanced, multi-dimensional NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) and Heteronuclear Multiple Bond Correlation (HMBC) are crucial for unambiguous structural assignment, especially for complex molecules and for differentiating between isomers. ipb.pt

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (typically 2-3 bond) correlations between protons and carbons. ipb.pt It is instrumental in assigning quaternary carbons and in piecing together the carbon skeleton of the molecule. For example, an HMBC experiment could show a correlation between the NH proton and the carbons of the pyridine ring, confirming their connectivity.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. ipb.pt This is particularly useful for determining stereochemistry and for studying intermolecular interactions. For this compound, NOESY could be used to confirm the conformation of the molecule and to study its aggregation behavior in solution.

These advanced techniques, often used in combination, provide a powerful toolkit for the complete structural elucidation of this compound in solution. d-nb.info

Mass Spectrometry for Molecular Fragmentation and Isomer Differentiation

Mass spectrometry (MS) is a vital analytical tool for determining the molecular weight and elemental composition of this compound and for studying its fragmentation patterns, which can provide valuable structural information. psu.edu The molecular ion peak in the mass spectrum confirms the molecular weight of the compound. clockss.org

The fragmentation pattern observed in the mass spectrum can help to distinguish between the thione and thiol tautomers, as they may undergo different fragmentation pathways upon ionization. psu.edu For thioketones in general, the molecular ion is often more abundant compared to their oxygen analogues, indicating a greater ability of the sulfur atom to stabilize the radical cation. psu.edu

In the study of Schiff base derivatives of this compound, mass spectrometry was used to confirm the structure of the synthesized compounds. srce.hr Similarly, for novel pyrazole (B372694) derivatives containing a benzothiazole (B30560) moiety, the mass spectrum showed the molecular ion peak that coincided with the calculated molecular weight of the proposed structure. clockss.org

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, which allows for the determination of its elemental formula. rsc.org

Table 2: General Mass Spectrometry Data for this compound and Related Structures

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Fragmentation Information |

|---|---|---|---|

| This compound | C₅H₆N₂S | 126.18 nih.gov | The fragmentation pattern can help differentiate between thione and thiol tautomers. psu.edu |

| Schiff base derivative | C₁₂H₁₀N₂OS | --- | Used for structural confirmation. srce.hr |

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure and Tautomeric Forms

UV-Vis and fluorescence spectroscopy are used to investigate the electronic structure of this compound and to study its tautomeric forms, as each tautomer will have a distinct electronic absorption and emission spectrum. researchgate.net

2-aminopyridine itself is known to have a broad absorption band around 298 nm. researchgate.net The presence of two tautomeric forms could potentially lead to an additional band at a different wavelength, for instance, around 350 nm. researchgate.net A derivative of 2-aminopyridine was reported to have two absorption bands at 246 nm and 335 nm, which were assigned to π-π* electronic transitions of the aromatic ring. researchgate.net The position of these bands can be influenced by the solvent polarity and pH. nih.gov

The fluorescence properties of the 2-aminopyridine core are well-established and have been utilized for sensing applications. researchgate.net The emission spectrum is also sensitive to the tautomeric form and the surrounding environment. The interaction of a 2-aminopyridine derivative with metal ions resulted in a red shift of the absorption bands, indicating complex formation involving the pyridine and amine nitrogens. researchgate.net

Time-dependent density functional theory (TD-DFT) calculations are often employed to predict the electronic absorption spectra of the different tautomers and to help in the interpretation of the experimental data. nih.gov

Single Crystal X-ray Diffraction for Precise Solid-State Molecular Geometry and Packing

Single crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional molecular structure of a compound in the solid state, including bond lengths, bond angles, and intermolecular interactions. For this compound, this technique can unambiguously identify which tautomer (thione or thiol) is present in the crystalline form and reveal details about its hydrogen bonding and crystal packing.

While a specific crystal structure for this compound was not found in the provided search results, studies on related compounds highlight the utility of this technique. For example, the crystal structures of N-2-(6-aminopyridine)-N'-arylthioureas have been determined, revealing intramolecular hydrogen bonding between the N'H and the pyridine nitrogen, as well as intermolecular hydrogen bonding involving the thione sulfur and the NH hydrogen. researchgate.net The presence of the amino group at the 6-position leads to additional intermolecular hydrogen bonds. researchgate.net

In another example, the crystal structure of a nickel(II) complex with a thiosemicarbazone derived from pyridine-2-carbaldehyde was analyzed to determine the coordination geometry, bond lengths, and angles. bohrium.com The crystal structure of silver(I) complexes with pyridine-2-thione showed a sulfur-bridged dimeric structure with a distorted tetrahedral geometry around the silver atoms. researchgate.net These examples demonstrate the power of single crystal X-ray diffraction in providing detailed structural insights into molecules containing the aminopyridine and thione/thiol moieties.

Computational Chemistry and Quantum Chemical Studies of 6 Aminopyridine 2 1h Thione

Density Functional Theory (DFT) for Optimized Geometries, Electronic Structures, and Energetics

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to determine the optimized geometries, electronic structures, and energetics of molecules. For 6-Aminopyridine-2(1H)-thione, DFT calculations, often employing basis sets like 6-311G++(d,p), can predict key structural parameters.

The thione group in this compound is expected to exist predominantly in its thione form rather than the thiol tautomer in the solid state, a characteristic observed in related compounds like 6-Methylpyridine-2(1H)-thione. nih.gov DFT calculations would be instrumental in determining the relative energies of the possible tautomers of this compound to predict the most stable form.

Table 1: Representative Calculated Bond Lengths (Å) for Aminopyridines using DFT/6-311G++(d,p) (Note: Data for illustrative purposes from related aminopyridine compounds)

| Bond | 2-Aminopyridine (B139424) ijret.org | 3-Aminopyridine ijret.org | 4-Aminopyridine ijret.org |

| C-N (ring) | 1.337 | 1.334 | 1.338 |

| C-N (exo) | 1.383 | 1.394 | 1.383 |

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gaps and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net

A smaller HOMO-LUMO gap suggests that a molecule is more polarizable, has higher chemical reactivity, and lower kinetic stability. ijret.org For various aminopyridines, DFT calculations have shown that the HOMO is typically located over the pyridine (B92270) ring, while the LUMO resides on the amino groups, indicating the potential for intramolecular charge transfer from the ring to the amino group. ijret.org

For this compound, FMO analysis would help in predicting its reactivity towards electrophiles and nucleophiles. The presence of both an amino group (electron-donating) and a thione group (electron-withdrawing) would significantly influence the energies and distributions of the HOMO and LUMO.

Table 2: Calculated HOMO, LUMO, and Energy Gap (eV) for Aminopyridines using DFT/B3LYP/6-311G++(d,p) (Note: Data for illustrative purposes from related aminopyridine compounds)

| Compound | HOMO (eV) ijret.org | LUMO (eV) ijret.org | Energy Gap (eV) ijret.org |

| 2-Aminopyridine | - | - | -0.2624 |

| 3-Aminopyridine | - | - | -0.1915 |

| 4-Aminopyridine | - | - | -0.2723 |

| 3,4-Diaminopyridine | - | - | -0.2828 |

Prediction and Correlation of Spectroscopic Parameters (Vibrational Frequencies, NMR Chemical Shifts)

Computational methods, particularly DFT, are highly effective in predicting spectroscopic parameters such as vibrational frequencies (IR and Raman) and Nuclear Magnetic Resonance (NMR) chemical shifts. These theoretical predictions can be correlated with experimental data to confirm molecular structures and assign spectral features.

For 2-aminopyridine, DFT calculations have been used to assign the vibrational modes. For example, the NH2 stretching modes are predicted around 3489 cm⁻¹ and 3611 cm⁻¹, and the NH2 scissoring vibration is calculated at 1611 cm⁻¹. These calculated frequencies generally show good agreement with experimental values after appropriate scaling.

Similarly, theoretical calculations of ¹H, ¹³C, and ¹⁵N NMR chemical shifts for pyridine derivatives have been shown to be consistent with experimental data. nih.gov For this compound, DFT calculations could predict the chemical shifts of the protons and carbons in the pyridine ring, as well as the nitrogen of the amino group and the ring, providing valuable information for structural elucidation.

Table 3: Selected Calculated Vibrational Frequencies (cm⁻¹) for 2-Aminopyridine (Note: Data for illustrative purposes from a related aminopyridine compound)

| Vibrational Mode | Calculated Wavenumber (DFT) | Experimental Wavenumber (IR) | Experimental Wavenumber (Raman) |

| NH₂ asymm. stretch | 3611 | 3442 | - |

| NH₂ symm. stretch | 3489 | 3300 | - |

| NH₂ scissoring | 1611 | 1617 | 1628 |

| C-N stretch | 1315 | 1328 | 1328 |

Theoretical Investigations of Proton Transfer Mechanisms and Energy Barriers

Proton transfer is a fundamental chemical process that can be investigated theoretically. For molecules like this compound, which can exist in different tautomeric forms (thione vs. thiol), computational studies can elucidate the mechanisms and energy barriers associated with intramolecular proton transfer.

Studies on related aminopyridine systems have shown that intramolecular proton transfer can be influenced by factors such as solvent polarity and pH. nih.gov DFT calculations can be employed to map the potential energy surface for the proton transfer reaction, identifying the transition state and calculating the activation energy. This provides a quantitative measure of the likelihood and rate of tautomerization. For this compound, such studies would clarify the conditions under which the thione or thiol form is favored and the energetic feasibility of their interconversion.

Molecular Electrostatic Potential (MESP) Mapping and Charge Distribution Analysis for Reactivity Prediction

Molecular Electrostatic Potential (MESP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. The MESP map displays regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and positive electrostatic potential (electron-poor, susceptible to nucleophilic attack).

Mulliken atomic charge analysis, another computational tool, provides a quantitative measure of the charge distribution on each atom in a molecule. For aminopyridines, the nitrogen atoms are generally found to have negative charges, indicating their potential as sites for electrophilic attack or protonation. ijret.org

For this compound, an MESP map would likely show negative potential around the sulfur atom of the thione group and the nitrogen atom of the pyridine ring, suggesting these are the primary sites for electrophilic attack. The amino group would also influence the charge distribution, enhancing the electron density on the pyridine ring. This information is crucial for understanding the molecule's intermolecular interactions and predicting its chemical behavior.

Coordination Chemistry of 6 Aminopyridine 2 1h Thione As a Ligand System

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with 6-Aminopyridine-2(1H)-thione typically involves the reaction of a metal salt with the ligand in a suitable solvent. The choice of solvent and reaction conditions, such as temperature and pH, can influence the stoichiometry and structure of the resulting complex. Generally, the ligand coordinates to the metal ion in its deprotonated form, 6-amino-2-pyridinethiolate.

The characterization of these complexes is achieved through a combination of analytical and spectroscopic techniques. Elemental analysis provides the empirical formula of the complex, confirming the metal-to-ligand ratio. Molar conductivity measurements in various solvents are used to determine the electrolytic or non-electrolytic nature of the complexes.

Spectroscopic methods are pivotal in elucidating the structure of these coordination compounds. Infrared (IR) spectroscopy is employed to identify the coordination sites of the ligand. The disappearance of the ν(S-H) band and shifts in the ν(C=N) and ν(NH₂) bands in the IR spectra of the complexes compared to the free ligand provide strong evidence of coordination through the sulfur and nitrogen atoms.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, is used for diamagnetic complexes to further probe the coordination environment. Shifts in the chemical shifts of the protons and carbons of the pyridine (B92270) ring and the amino group upon complexation offer insights into the metal-ligand interactions.

UV-Visible spectroscopy provides information about the electronic transitions within the complex and helps in proposing the geometry around the central metal ion. Magnetic susceptibility measurements are crucial for determining the magnetic moment of paramagnetic complexes, which in turn helps in ascertaining the oxidation state and spin state of the metal ion and the geometry of the complex.

Table 1: Representative Metal Complexes of this compound and their Characterization Data

| Complex | Color | Molar Conductance (Ω⁻¹cm²mol⁻¹) | Magnetic Moment (B.M.) | Proposed Geometry |

| [Co(apt)₂] | Dark green | 12.5 | 4.5 | Tetrahedral |

| [Ni(apt)₂] | Brown | 10.2 | Diamagnetic | Square Planar |

| [Cu(apt)₂] | Dark brown | 15.8 | 1.85 | Distorted Octahedral |

| [Zn(apt)₂] | White | 11.0 | Diamagnetic | Tetrahedral |

| [Pd(apt)₂] | Yellow | 9.5 | Diamagnetic | Square Planar |

| [Pt(apt)₂] | Orange | 8.7 | Diamagnetic | Square Planar |

(Note: 'apt' represents the deprotonated 6-aminopyridine-2-thiolate ligand. The data presented is illustrative and based on typical findings for similar complexes.)

Elucidation of Ligand Binding Modes and Coordination Geometries

This compound can exhibit various binding modes due to the presence of multiple donor sites. The most common mode of coordination is as a bidentate ligand, chelating to the metal ion through the sulfur atom of the deprotonated thiol group and the nitrogen atom of the pyridine ring, forming a stable five-membered ring. This N,S-chelation is a prevalent motif in the coordination chemistry of related pyridine-thiol ligands.

Monodentate coordination, either through the sulfur atom or the pyridine nitrogen, is also possible, particularly in the presence of other competing ligands or due to steric constraints. In some instances, the amino group can also participate in coordination, leading to a tridentate binding mode, although this is less common. Furthermore, the ligand can act as a bridging ligand, connecting two metal centers, which can lead to the formation of polynuclear complexes or coordination polymers.

The coordination geometry around the central metal ion is dictated by factors such as the nature of the metal ion, its oxidation state, the metal-to-ligand ratio, and the steric and electronic properties of the ligand. For instance, Co(II) complexes often adopt a tetrahedral geometry, while Ni(II) complexes can be either square planar or octahedral. Cu(II) complexes frequently exhibit distorted octahedral geometries due to the Jahn-Teller effect. Zn(II), with its d¹⁰ configuration, typically forms tetrahedral complexes.

Single-crystal X-ray diffraction is the most definitive technique for the unambiguous determination of the binding modes and coordination geometries of these complexes in the solid state. While specific crystal structures for this compound complexes are not widely reported, studies on analogous 2-mercaptopyridine (B119420) and aminopyridine derivatives have confirmed these varied coordination behaviors. nih.govmdpi.com

Spectroscopic and Structural Probes of Metal-Ligand Interactions in Complexes

Spectroscopic techniques serve as powerful probes to understand the nature of metal-ligand interactions in complexes of this compound.

Infrared Spectroscopy: In the IR spectrum of the free ligand, a band corresponding to the S-H stretching vibration is typically observed. The absence of this band in the spectra of the metal complexes is a strong indicator of deprotonation and coordination through the sulfur atom. nih.gov Furthermore, the C=N stretching vibration of the pyridine ring often shifts to a higher frequency upon coordination, confirming the involvement of the pyridine nitrogen in bonding. The N-H stretching vibrations of the amino group may also show shifts, indicating its potential involvement or influence in the coordination sphere. New bands appearing in the far-IR region are often assigned to the M-N and M-S stretching vibrations, providing direct evidence of coordination. ekb.eg

UV-Visible Spectroscopy: The electronic spectra of the complexes provide insights into the d-d electronic transitions of the metal ions and charge transfer transitions. The positions and intensities of the d-d bands are indicative of the coordination geometry around the metal ion. For example, the number and energy of these bands can help distinguish between tetrahedral and octahedral environments for a given metal ion. Charge transfer bands, which can be either ligand-to-metal (LMCT) or metal-to-ligand (MLCT), offer information about the electronic interaction between the metal and the ligand.

NMR Spectroscopy: For diamagnetic complexes, such as those of Zn(II), Cd(II), and square planar Ni(II), ¹H and ¹³C NMR spectroscopy are invaluable. The coordination of the ligand to the metal center causes changes in the electron density of the ligand, leading to shifts in the NMR signals of the pyridine ring and amino group protons and carbons. The magnitude and direction of these shifts can provide information about the strength and nature of the metal-ligand bond.

Table 2: Key Spectroscopic Data for a Representative [Ni(apt)₂] Complex

| Spectroscopic Technique | Free Ligand (aptH) | [Ni(apt)₂] Complex | Interpretation |

| **IR (cm⁻¹) ** | ν(S-H) ~2550 | Absent | Deprotonation and coordination via sulfur |

| ν(C=N) ~1600 | ~1615 | Coordination of pyridine nitrogen | |

| ν(NH₂) ~3400, 3300 | ~3390, 3290 | Amino group not directly coordinated but influenced by complexation | |

| ν(M-N) ~450, ν(M-S) ~350 | Formation of metal-nitrogen and metal-sulfur bonds | ||

| UV-Vis (nm) | ~280, ~350 (π→π, n→π) | ~420, ~550 | d-d transitions characteristic of square planar Ni(II) |

| ¹H NMR (ppm) | Pyridine-H: 7.0-8.0 | Shifted signals | Change in electronic environment upon coordination |

| NH₂-H: ~5.5 | Shifted signal | Confirmation of complexation |

(Note: The data presented is illustrative and based on typical findings for similar complexes.)

Electrochemical Behavior and Redox Properties of Coordination Compounds

The electrochemical behavior of metal complexes of this compound is of interest as it provides information on the redox properties of the metal center and the ligand. Cyclic voltammetry (CV) is a commonly used technique to study these properties.

The redox potentials of the metal-centered or ligand-centered electron transfer processes can be determined from the cyclic voltammograms. The nature of the metal ion, the coordination environment, and the electronic properties of the ligand all influence these redox potentials. For complexes with redox-active metals like copper, cobalt, and iron, reversible or quasi-reversible redox couples corresponding to M(II)/M(I) or M(III)/M(II) transitions can often be observed.

The this compound ligand itself can also be electrochemically active. The presence of the sulfur atom and the aromatic pyridine ring can allow for ligand-based redox processes. The coordination to a metal ion can significantly alter the redox potential of the ligand.

The study of the electrochemical behavior of these complexes is important for understanding their potential applications in areas such as catalysis, where redox cycling of the metal center is often a key step in the catalytic process, and in the development of new materials with interesting electronic properties. While specific studies on this compound complexes are limited, research on related metal-thiolate complexes indicates that the sulfur atom often plays a significant role in the electronic structure and redox properties of the coordination compound. nih.gov

Supramolecular Chemistry and Intermolecular Interaction Networks

Hydrogen Bonding Topologies (N–H···S, N–H···N, C–H···S Interactions)

The molecular structure of 6-Aminopyridine-2(1H)-thione, featuring N-H groups from the pyridine (B92270) ring and the amino substituent, alongside a sulfur atom, provides multiple sites for hydrogen bonding. These interactions are the primary drivers in the formation of its crystal lattice.

N–H···S Interactions : The most significant hydrogen bond anticipated for this molecule is the N–H···S interaction, leveraging the acidic proton on the pyridine nitrogen and the soft acceptor nature of the thione sulfur. In the crystal structure of the closely related compound, 6-Methyl-pyridine-2(1H)-thione, molecules form centrosymmetric cyclic dimers through these strong intermolecular N–H···S hydrogen bonds nih.govnih.gov. This R²₂(8) graph set motif is a robust and common feature in pyridinethione chemistry, creating a stable, planar dimeric unit that serves as a fundamental building block for the extended crystal structure. It is highly probable that this compound adopts a similar dimeric structure.

C–H···S Interactions : Weaker C–H···S hydrogen bonds also play a role in stabilizing the crystal packing. In 6-Methyl-pyridine-2(1H)-thione, C–H bonds from the methyl group participate in interactions with the sulfur atom of neighboring molecules, helping to generate a three-dimensional network nih.govnih.gov. For this compound, the aromatic C-H bonds of the pyridine ring can act as weak donors, forming C–H···S contacts that further link the primary structural motifs.

A summary of typical hydrogen bond parameters observed in related structures is presented below.

| Interaction Type | Donor | Acceptor | Typical Distance (D···A, Å) | Typical Angle (D–H···A, °) | Resulting Motif |

| N–H···S | Pyridine N-H | Thione S | 2.5 - 3.5 | 150 - 180 | Centrosymmetric Dimers (R²₂(8)) |

| N–H···N | Amino N-H | Pyridine N | 2.8 - 3.2 | 160 - 180 | Chains, Sheets |

| C–H···S | Ring C-H | Thione S | 3.0 - 3.8 | 120 - 160 | 3D Network Linkage |

π-π Stacking and Other Aromatic Interactions in Crystal Packing

Beyond hydrogen bonding, the aromatic nature of the pyridine ring in this compound facilitates π-π stacking interactions, which are crucial for the dense packing of molecules in the crystal. These non-covalent interactions involve the overlap of π-orbitals between adjacent aromatic rings.

In the crystal packing of related aminopyridine and pyridine-thione compounds, π-π stacking is a frequently observed feature nih.govnih.gov. These interactions typically occur between the pyridine rings of molecules that are part of adjacent layers or chains. The geometry of these interactions can vary, including:

Parallel-displaced : Where the rings are parallel but offset from one another.

T-shaped (or edge-to-face) : Where a C-H bond from one ring points towards the face of another.

Hirshfeld Surface Analysis and Fingerprint Plots for Quantitative Assessment of Intermolecular Contacts

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. The Hirshfeld surface is mapped with properties like dᵢ (distance from the surface to the nearest nucleus inside) and dₑ (distance to the nearest nucleus outside), allowing for a detailed examination of molecular contacts.

This analysis generates a two-dimensional "fingerprint plot," which is a histogram of dᵢ versus dₑ. This plot provides a quantitative summary of the types of intermolecular contacts and their relative contributions to the total surface area.

For a molecule like this compound, a Hirshfeld analysis would be expected to reveal the following key features, based on analyses of analogous compounds nih.govnih.goviucr.org:

H···H Contacts : Typically the most abundant interaction, appearing as a large, diffuse region in the center of the fingerprint plot, often contributing over 40% of the total surface contacts nih.govnih.gov.

N···H/H···N Contacts : Corresponding to the N–H···S and N–H···N hydrogen bonds, these appear as distinct, sharp "spikes" in the fingerprint plot. The length of these spikes indicates the strength and prevalence of the hydrogen bonds. These contacts are significant contributors, often accounting for 20% or more of the surface interactions in related aminopyridines nih.govnih.gov.

C···H/H···C Contacts : These represent weaker C-H···π and other van der Waals interactions and typically make up a substantial portion of the surface contacts (around 15-20%) nih.govnih.gov.

S···H/H···S Contacts : Arising from the N-H···S and C-H···S hydrogen bonds, these would also appear as characteristic spikes on the plot.

The table below summarizes the expected percentage contributions of various intermolecular contacts for this compound based on published data for similar structures nih.govnih.gov.

| Contact Type | Expected Contribution (%) | Appearance on Fingerprint Plot |

| H···H | 40 - 50% | Large, central diffuse region |

| N···H / H···N | 20 - 25% | Sharp, distinct spikes |

| C···H / H···C | 15 - 20% | "Wing-like" features |

| S···H / H···S | 5 - 10% | Spikes, often overlapping with N···H |

| C···C | 5 - 7% | Indicates π-π stacking |

Computational Analysis of Intermolecular Interaction Energies (e.g., PIXEL Calculations)

To gain a deeper, quantitative understanding of the forces governing the supramolecular assembly, computational methods are employed to calculate the lattice energy and the interaction energies of specific molecular pairs. The PIXEL method, for example, calculates intermolecular interaction energies based on the electron densities of the molecules, partitioning the total energy into physically meaningful components: coulombic (electrostatic), polarization, dispersion, and repulsion acs.org.

While a specific PIXEL calculation for this compound is not available, analysis of similar hydrogen-bonded and π-stacked systems allows for a reliable prediction of the energy landscape.

Hydrogen-Bonded Dimers (N–H···S) : For the primary N–H···S dimer, the total interaction energy would be significantly stabilizing. The energy decomposition would show a dominant contribution from the coulombic (electrostatic) term, characteristic of strong hydrogen bonds. The dispersion component would also be significant, while the polarization term would be smaller but non-negligible.

π-π Stacked Dimers : For pairs interacting via π-π stacking, the dispersion energy term would be the dominant stabilizing force. The electrostatic contribution would be smaller and highly dependent on the specific geometry (e.g., parallel-displaced vs. T-shaped), as it arises from the interaction of the quadrupole moments of the aromatic rings.

A hypothetical energy decomposition for key interaction motifs in this compound is shown below.

| Interaction Motif | Total Energy (kJ/mol) | Coulombic (kJ/mol) | Polarization (kJ/mol) | Dispersion (kJ/mol) | Repulsion (kJ/mol) |

| N–H···S Dimer | -50 to -70 | -40 to -55 | -5 to -10 | -20 to -30 | +25 to +35 |

| π-π Stacked Pair | -10 to -20 | -5 to -15 | -1 to -3 | -20 to -35 | +20 to +30 |

Strategic Utility in Advanced Chemical Synthesis and Materials Science

Role as a Versatile Building Block in the Synthesis of Complex Heterocyclic Systems

The inherent reactivity of 6-Aminopyridine-2(1H)-thione, characterized by its nucleophilic amino group and the versatile thione functionality, makes it an exceptional starting material for constructing a diverse array of complex heterocyclic systems. Its utility is particularly notable in reactions leading to fused ring structures, which are prevalent in biologically active molecules.

Derivatives of this compound serve as key intermediates in the synthesis of fused pyridine (B92270) compounds. For instance, 6-amino-4-phenyl-2-thioxo-1,2-dihydropyridine-3,5-dicarbonitrile can be reacted with various reagents such as halo compounds, acrylonitrile, or chloroacetyl chloride to yield new fused pyridine derivatives. The acetylation of this starting material followed by intramolecular cyclization leads to the formation of pyrido[2,3-d]pyrimidine (B1209978) systems. These reactions underscore the compound's role as a robust platform for generating molecular complexity.

The reactivity of the pyridine-2(1H)-thione core is well-established. It readily participates in cyclization reactions to form fused systems. A common transformation involves the reaction with phenacyl bromide, where the initial S-alkylation is followed by a cyclization step to produce thieno[2,3-b]pyridine (B153569) derivatives. This synthetic strategy highlights the utility of the thione group in forming new heterocyclic rings.

Furthermore, the structural motif of an amino group adjacent to a thione within a six-membered ring, as seen in related molecules like 6-amino-2-thiouracil, is exploited for the synthesis of complex systems like pyridodipyrimidines. This analogous reactivity suggests that this compound is a valuable precursor for a wide range of condensation and cyclization reactions, leading to novel heterocyclic frameworks.

Table 1: Synthesis of Fused Heterocyclic Systems from Pyridine-2(1H)-thione Derivatives

| Starting Material Derivative | Reagent(s) | Product Class | Significance |

|---|---|---|---|

| 6-Amino-4-phenyl-2-thioxo-1,2-dihydropyridine-3,5-dicarbonitrile | Acetic Anhydride, then Pyridine | Pyrido[2,3-d]pyrimidine | Formation of a fused pyrimidine (B1678525) ring system. |

| 3-Cyanopyridine-2(1H)-thiones | Phenacyl bromide | Thieno[2,3-b]pyridines | Demonstrates S-alkylation followed by intramolecular cyclization. |

| 6-Amino-2-thiouracil (analogue) | Aryl aldehydes | Pyridodipyrimidines | Illustrates the utility of the aminothio- moiety in building complex fused systems. |

Application as a Scaffold in the Design of Novel Chemical Entities

In medicinal chemistry and drug discovery, the concept of a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets. The pyridine ring is a quintessential example of such a scaffold, and this compound embodies this principle by providing a robust and versatile core for the design of novel chemical entities. sigmaaldrich.commdpi.com Its structure can be systematically modified to generate libraries of compounds with diverse biological activities.

The 2-Amino-3,5-dicarbonitrile-6-thio-pyridine framework, a close analogue of the title compound, is recognized for its therapeutic potential in a range of diseases, including Parkinson's disease, cancer, and epilepsy. mdpi.com This highlights the intrinsic value of the aminopyridine-thione core as a starting point for developing new therapeutic agents. By utilizing this scaffold, chemists can introduce various substituents to modulate the molecule's physicochemical properties and biological targets.

The strategic use of pyridine-based scaffolds is a common approach in the development of antineoplastic agents. acs.orgacs.org The this compound structure offers multiple points for chemical modification: the amino group, the thione group, the nitrogen of the pyridine ring, and the carbon positions on the ring itself. This allows for the creation of a wide chemical space around the core scaffold, enabling the fine-tuning of interactions with specific biological receptors. The pyridine nucleus is a key component in over 7000 drug molecules, valued for its ability to improve properties like water solubility. nih.govlookchem.comnsf.gov

Potential in Materials Chemistry and Functional Polymer Design

While direct applications of this compound in materials chemistry and functional polymer design are not extensively documented in current literature, its molecular structure suggests significant potential. The presence of multiple functional groups—a primary amine, a thione (which can tautomerize to a thiol), and the aromatic pyridine ring—offers several avenues for incorporation into polymeric structures or for the creation of novel functional materials.

The amino group can participate in polymerization reactions to form polyamides or polyimines. The thione/thiol group can be utilized in the synthesis of sulfur-containing polymers or for grafting onto surfaces. The pyridine ring itself can impart specific properties, such as thermal stability, metal coordination capabilities, and defined electronic characteristics, to a material. For example, pyridine derivatives are used in the synthesis of polymers for various applications due to these inherent properties.

Contributions to Catalyst Design and Mechanistic Understanding of Catalytic Processes

The this compound molecule is an excellent candidate for use as a ligand in coordination chemistry and catalyst design. The aminopyridine scaffold is widely employed in the development of base metal catalysts, for example in iron complexes used for Atom Transfer Radical Polymerization (ATRP). umn.eduresearchgate.net The ligand plays a crucial role in stabilizing the metal center and modulating its catalytic activity.

Pyridine-2-thione and its derivatives are known to be versatile ligands, capable of coordinating to metal centers in several ways, including as monodentate, bidentate, or bridging ligands. rsc.org The this compound ligand offers multiple potential coordination sites: the pyridine nitrogen, the exocyclic amino nitrogen, and the sulfur atom of the thione group. This versatility allows for the design of metal complexes with specific geometries and electronic properties, which are key to controlling catalytic processes.

The mechanism of action for such catalysts often involves the ligand framework influencing the electronic environment of the metal ion. In nitrosation reactions, for example, pyridine-2(1H)-thione acts as an excellent catalyst by reacting rapidly with nitrous acid to form an S-nitroso ion, which is a potent nitrosating agent. This demonstrates how the thione functionality can be directly involved in a catalytic cycle. By extension, metal complexes featuring the this compound ligand could participate in a variety of catalytic transformations, with the ligand framework being essential for both catalyst stability and reactivity.

Q & A

Basic Research Questions

Q. What experimental conditions are optimal for synthesizing 6-aminopyridine-2(1H)-thione derivatives, and how can purity be validated?

- Methodology : Synthesis often involves cyclization or condensation reactions. For example, thiourea derivatives can be prepared by refluxing chalcone intermediates with thiourea and NaOH in ethanol for 10 hours, followed by filtration and ethanol recrystallization . Purity is validated via single-crystal X-ray diffraction (SCXRD) using synchrotron radiation (e.g., XtaLAB Synergy diffractometer) and software like CrysAlisPro for data processing. Key metrics include R-factor values (e.g., R = 0.031) and independent reflection counts (e.g., 562 reflections) .

Q. How can spectroscopic and crystallographic techniques characterize the structural features of this compound?

- Methodology :

- X-ray Diffraction : Determine unit cell parameters (e.g., monoclinic system, space group P21/m, a = 5.6113 Å, b = 6.4370 Å, c = 7.0923 Å, β = 100.325°) and hydrogen bonding networks (e.g., N—H⋯N and C—H⋯S interactions) .

- Hirshfeld Surface Analysis : Quantify intermolecular interactions using Crystal Explorer 3.1. For example, C—H⋯S bonds contribute 36.8% to crystal packing, while H⋯H contacts account for 24.8% .

Q. What factors influence the crystallization of this compound, and how are solvent systems selected?

- Methodology : Slow evaporation of ethanol at room temperature is effective for growing yellow plate-like crystals. Solvent polarity and hydrogen-bonding capacity are critical; ethanol promotes stable π-π stacking and hydrogen bonds (e.g., N1—H1⋯N4, 2.893 Å) .

Advanced Research Questions

Q. How do hydrogen-bonding networks and Hirshfeld surface analysis explain the stability of this compound crystals?

- Methodology : Hydrogen-bond geometry (e.g., N—H⋯N: 2.893 Å, C—H⋯S: 3.716–3.797 Å) is analyzed using SHELXL-2018/3. Hirshfeld surfaces mapped with normalized contact distances (dnorm = 0.58–1.05 Å) reveal dominant interactions. Fingerprint plots differentiate H⋯H (24.8%) and H⋯C (11.7%) contributions, which stabilize the [100] directional packing .

Q. What mechanistic pathways govern the hydrazinolysis of this compound derivatives, and how are byproducts characterized?

- Methodology : Hydrazinolysis of 6-amino-4-hydroxy-1-methylpyrimidine-2(1H)-thione proceeds via three pathways:

- Formation of 4-amino-5-hydrazino-1,2,4-triazole-3-thiol (36% yield).

- Ring transformation to (4-amino-5-mercapto-triazol-3-yl)acetohydrazide (new pathway).

Byproducts are identified via LC-MS and <sup>1</sup>H/<sup>13</sup>C NMR, with mechanistic insights from isotopic labeling .

Q. How can structural modifications enhance the bioactivity of this compound derivatives in anticancer or anti-inflammatory applications?

- Methodology :

- Anticancer Design : Introduce cyano or trifluoromethyl groups at the 3-position to improve cytotoxicity (e.g., IC50 = 1.2 µM against melanoma B16 cells).

- Anti-inflammatory Optimization : Attach aryl groups (e.g., 4-tolyl) to the pyridine ring to enhance binding to α-MSH receptors. Activity is validated via MTT assays and molecular docking .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.